2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUVGNSTKXGWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The provided evidence highlights 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 from the patent), a structurally complex sulfonamide with distinct features. Below is a detailed comparison:
Structural Features
| Property | 2-Chloro-N-{[3-(Pyridin-4-yl)Pyrazin-2-yl]Methyl}Benzene-1-Sulfonamide | Example 57 Compound |
|---|---|---|
| Core Structure | Benzene sulfonamide | Benzene sulfonamide |
| Sulfonamide Substituent | Chloro group at position 2 | Cyclopropylamino group at position 4 |
| Heterocyclic System | Pyrazine-pyridine hybrid | Pyrazolopyrimidine-chromene hybrid |
| Key Functional Groups | Chloro, pyridine, pyrazine | Fluoro, chromen-4-one, cyclopropyl |
Physicochemical Properties
| Property | Example 57 Compound | Inferred for Target Compound |
|---|---|---|
| Molecular Weight | 616.9 g/mol | ~400–450 g/mol (estimated) |
| Melting Point | 211–214°C | Likely lower (due to simpler structure) |
| Synthetic Route | Suzuki coupling with boronic acid | Likely requires cross-coupling or nucleophilic substitution |
Key Differences
Substituent Position : The target compound’s chloro group is at the benzene ring’s position 2, while Example 57’s sulfonamide is at position 4, altering steric and electronic profiles.
Heterocyclic Complexity : Example 57’s chromene-pyrazolopyrimidine system likely confers higher target specificity but lower solubility compared to the target compound’s pyridine-pyrazine moiety.
Synthetic Accessibility : The target compound’s simpler structure may offer advantages in scalability and cost-effectiveness.
Research Findings and Limitations
- Example 57: Demonstrated moderate yield (44%) via Suzuki coupling, with a melting point indicative of crystalline stability. No biological data are provided in the evidence .
- Target Compound: No experimental data (e.g., solubility, bioactivity) are available in the provided sources. Comparisons are inferred from structural analogs.
Biological Activity
2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications due to its biological activity. This article reviews its synthesis, mechanism of action, and biological effects, with a focus on its inhibitory properties against carbonic anhydrases and its anticancer activity.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 360.8 g/mol. Its structural representation includes a benzene ring substituted with a sulfonamide group, a chlorinated atom, and a pyridine-pyrazine moiety.
Biological Activity Overview
The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. Dysregulation of CAs is associated with various diseases, including cancer and glaucoma.
- Inhibition of Carbonic Anhydrases : The compound selectively inhibits carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The IC50 values for CA IX inhibition are reported to be in the low nanomolar range (10.93–25.06 nM), indicating high potency against this isoform compared to other CAs like CA II (IC50: 1.55–3.92 μM) .
- Induction of Apoptosis : In vitro studies using MDA-MB-231 breast cancer cell lines demonstrated that the compound can induce apoptosis, evidenced by significant increases in annexin V-FITC positive cells, suggesting its potential as an anticancer agent .
Study 1: Inhibition of Carbonic Anhydrases
A recent study synthesized various benzene sulfonamide derivatives, including this compound, and evaluated their inhibitory effects on human carbonic anhydrases. The results showed that this compound exhibited remarkable selectivity for CA IX over CA II, making it a potential candidate for targeted cancer therapy .
Study 2: Anticancer Activity
In another investigation focusing on MDA-MB-231 cells, the compound was shown to significantly increase the percentage of apoptotic cells compared to control groups. The increase in apoptosis was quantified as a 22-fold rise in late apoptotic phases, highlighting its effectiveness in promoting cell death in cancerous cells .
Data Table: Biological Activity Summary
| Biological Activity | Value/Observation |
|---|---|
| Chemical Formula | |
| Molecular Weight | 360.8 g/mol |
| CA IX Inhibition IC50 | 10.93–25.06 nM |
| CA II Inhibition IC50 | 1.55–3.92 μM |
| Apoptosis Induction (MDA-MB-231) | 22-fold increase in annexin V-FITC positive cells |
Q & A
Q. What are the typical synthetic routes for 2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide, and what key reagents are involved?
The synthesis involves multi-step reactions, starting with the preparation of heterocyclic intermediates. Key steps include:
- Chlorination : Introduction of chlorine to the pyridine or pyrazine ring (e.g., using POCl₃ or SOCl₂) .
- Sulfonamide Formation : Coupling of the sulfonyl chloride group to the amine-functionalized pyrazine-methyl derivative, often using triethylamine (Et₃N) as a base .
- Functionalization : Methylation or substitution reactions to attach the pyridinyl group, with ClCH₂COCl or similar agents as electrophiles . Purity is typically monitored via HPLC (>95%) and structural validation via ¹H/¹³C NMR .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., distinguishing pyridine vs. pyrazine proton environments) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for sulfonamide linkage geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects side products (e.g., incomplete chlorination) .
- HPLC-PDA : Ensures purity and identifies trace impurities from synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final coupling step?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to map optimal conditions .
- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., over-chlorination) .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation . Statistical modeling (e.g., ANOVA) is recommended to analyze factor interactions .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Dynamic Effects : Account for conformational flexibility in solution (e.g., sulfonamide rotamers) via variable-temperature NMR .
- Crystallographic Data : Use X-ray structures to validate computational models of solid-state geometry . Discrepancies may arise from solvent effects or protonation states in acidic/basic conditions .
Q. What strategies are effective for evaluating the compound’s interaction with bacterial enzyme targets (e.g., AcpS-PPTase)?
- In Vitro Assays : Measure inhibition kinetics using recombinant AcpS-PPTase and malachite green phosphate detection .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes at the enzyme’s active site, guided by the trifluoromethyl group’s hydrophobic interactions .
- Mutagenesis : Validate target specificity by testing against mutant enzymes (e.g., Ala substitutions in conserved residues) .
- Pathway Analysis : Metabolomic profiling (LC-MS) identifies downstream effects on fatty acid biosynthesis .
Q. How can researchers mitigate instability issues during long-term storage of the compound?
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the sulfonamide group .
- Additives : Co-formulation with antioxidants (e.g., BHT) reduces oxidative degradation .
- Stability-Indicating Assays : Regular HPLC monitoring under accelerated conditions (40°C/75% RH) predicts shelf life .
Methodological Considerations
Q. What analytical approaches distinguish this compound from structurally similar sulfonamides in complex mixtures?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Separates isomers based on collision cross-section differences .
- Chiral HPLC : Detects enantiomeric impurities if asymmetric centers are present .
Q. How should researchers design SAR studies to explore the role of the pyrazine-methyl moiety?
- Analog Synthesis : Replace pyrazine with pyrimidine or triazine rings to assess ring size/electronic effects .
- Bioisosteric Replacement : Substitute the methyl group with CF₃ or cyclopropyl to probe steric/electronic contributions .
- Functional Assays : Correlate structural variations with antibacterial IC₅₀ values and cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
